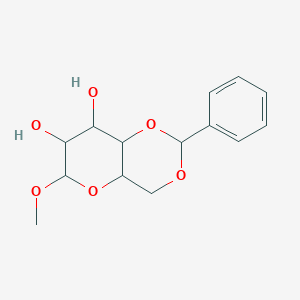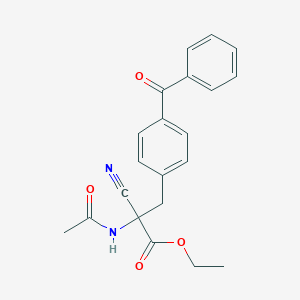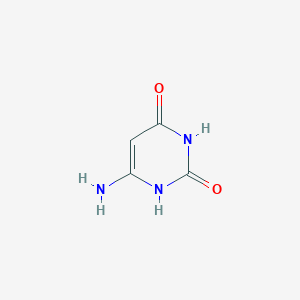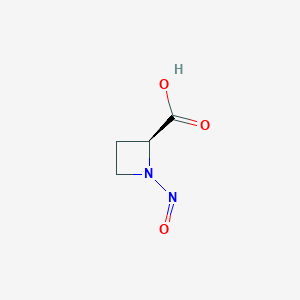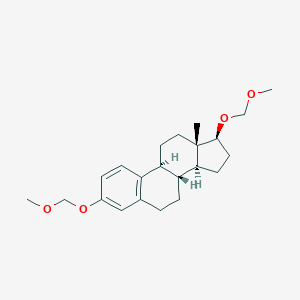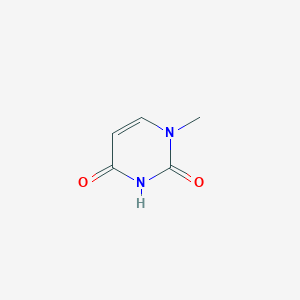
1-Methyluracil
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Methyluracil and its analogs has been explored through various methods. For instance, a direct coupling approach has been used to synthesize potent uridine phosphorylase inhibitors, highlighting the compound's relevance in biochemical research beyond its structural implications in RNA (Lin & Liu, 1985). Other methods include hydrothermal synthesis, demonstrating the versatility in synthesizing this compound and its derivatives for different scientific studies (Eshtiagh-hosseini et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-Methyluracil has been determined using gas electron diffraction and coupled-cluster computations, revealing detailed insights into its equilibrium structure. These studies indicate the high accuracy of both experimental and computational methods in capturing the molecule's structure, further analyzing the effect of methylation on uracil (Vogt et al., 2013). The crystal structure has also been analyzed at various temperatures, offering comprehensive details on bond lengths, angles, and thermal vibrations (Mcmullan & Craven, 1989).
Chemical Reactions and Properties
Studies have delved into the chemical reactions involving 1-Methyluracil, such as its interactions with slow electrons leading to dehydrogenation. These reactions provide insights into the stability and reactivity of nucleobase derivatives under various conditions, contributing to a deeper understanding of DNA damage mechanisms (Kopyra et al., 2018).
Physical Properties Analysis
The physical properties, including the polarized single-crystal absorption spectrum of 1-Methyluracil, have been investigated to understand its electronic transitions and vibrational structures. Such studies are crucial for elucidating how structural modifications influence the physical characteristics of nucleobases (Eaton & Lewis, 1970).
Chemical Properties Analysis
The electrostatic properties derived from diffraction data offer a glimpse into the electron density distribution and molecular interactions of 1-Methyluracil. These properties shed light on the molecule's reactivity and interaction potential, enriching our understanding of nucleobase chemistry and its implications for molecular biology (Klooster et al., 1992).
Applications De Recherche Scientifique
Chemistry
1-Methyluracil has been used in the field of Chemistry , specifically in the study of Anharmonic Thermal Motion Modelling in the Experimental XRD Charge Density Determination .
Summary of the Application
The experimental electron density distribution (EDD) of 1-methyluracil (1-MUR) was obtained by single crystal X-ray diffraction (XRD) experiments .
Methods of Application
Four different structural models fitting an extensive set of XRD data to a resolution of (sinθ/λ) max = 1.143 Å −1 were compared . Two of the models include anharmonic temperature factors, whose inclusion is supported by the Hamilton test at a 99.95% level of confidence .
Results or Outcomes
Positive Fourier residuals up to 0.5 eÅ –3 in magnitude were found close to the methyl group and in the region of hydrogen bonds . The derived electrostatic properties neither depend on the details of the multipole model, nor are significantly affected by the explicit inclusion of anharmonicity in the least–squares model .
Thermophysics
1-Methyluracil has been used in the field of Thermophysics , specifically in the study of Critically Evaluated Thermophysical Property Data .
Summary of the Application
This application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
Methods of Application
These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Results or Outcomes
The properties covered by both versions (32 total) are described in Properties and Implemented Models .
Chemistry
1-Methyluracil has been used in the field of Chemistry , specifically in the study of Anharmonic Thermal Motion Modelling in the Experimental XRD Charge Density Determination .
Summary of the Application
The experimental electron density distribution (EDD) of 1-methyluracil (1-MUR) was obtained by single crystal X-ray diffraction (XRD) experiments .
Methods of Application
Four different structural models fitting an extensive set of XRD data to a resolution of (sinθ/λ) max = 1.143 Å −1 were compared . Two of the models include anharmonic temperature factors, whose inclusion is supported by the Hamilton test at a 99.95% level of confidence .
Results or Outcomes
Positive Fourier residuals up to 0.5 eÅ –3 in magnitude were found close to the methyl group and in the region of hydrogen bonds . The derived electrostatic properties neither depend on the details of the multipole model, nor are significantly affected by the explicit inclusion of anharmonicity in the least–squares model .
Thermophysics
1-Methyluracil has been used in the field of Thermophysics , specifically in the study of Critically Evaluated Thermophysical Property Data .
Summary of the Application
This application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
Methods of Application
These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Results or Outcomes
The properties covered by both versions (32 total) are described in Properties and Implemented Models .
Safety And Hazards
1-Methyluracil is classified as Carcinogenicity (Category 2), H351 . It is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
Orientations Futures
Propriétés
IUPAC Name |
1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCXJKGHPABGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210474 | |
| Record name | 1-Methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyluracil | |
CAS RN |
615-77-0 | |
| Record name | 1-Methyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLURACIL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZB2484Q0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




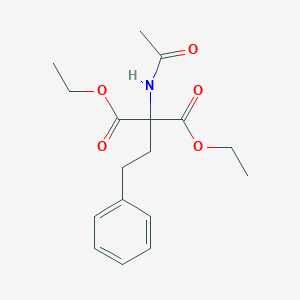

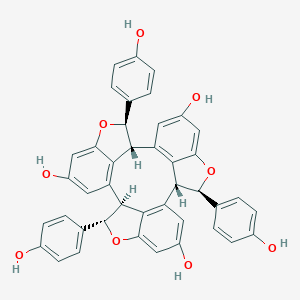


![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
